5-クロロ-2-ヨード安息香酸メチル

概要

説明

Methyl 5-chloro-2-iodobenzoate is a compound that is structurally related to various benzoate derivatives, which have been extensively studied due to their applications in different fields such as pharmaceuticals, cosmetics, and food preservation. Although the specific compound methyl 5-chloro-2-iodobenzoate is not directly mentioned in the provided papers, the studies on similar compounds offer insights into the chemical behavior and properties that could be extrapolated or considered relevant to methyl 5-chloro-2-iodobenzoate.

Synthesis Analysis

The synthesis of related compounds typically involves reactions of benzoic acid derivatives with various reagents. For instance, the synthesis of 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate involves reacting 4-chlorophenacyl bromide with 2-methylbenzoic acid using a slight excess of potassium or sodium carbonate in DMF medium at room temperature . This method could potentially be adapted for the synthesis of methyl 5-chloro-2-iodobenzoate by using appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of benzoate derivatives is often characterized using techniques such as single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within the crystal lattice . These studies reveal the presence of various intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for the stability of the crystal structure. The molecular geometry and vibrational frequencies can also be calculated using computational methods like Density Functional Theory (DFT), which helps in understanding the electronic properties of the molecule .

Chemical Reactions Analysis

Benzoate derivatives participate in a range of chemical reactions. For example, the coupling reaction of 5-chloro-1,3,3-methylenindoline with 6-formyl-2,3-dimethoxy benzoic acid under solvent-free microwave irradiation produces a compound with an indoline and isobenzofuran system . Such reactions are indicative of the reactivity of the benzoic acid moiety and its potential to form complex structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoate derivatives can be inferred from their molecular structure and intermolecular interactions. The presence of halogen atoms, such as chlorine, can significantly influence the compound's reactivity and physical properties . The vibrational spectra, HOMO-LUMO gap, and NBO analysis provide insights into the electronic structure and potential reactivity of the molecule . Additionally, the first hyperpolarizability and molecular electrostatic potential are important for understanding the non-linear optical properties and the distribution of electron density across the molecule .

科学的研究の応用

化学合成

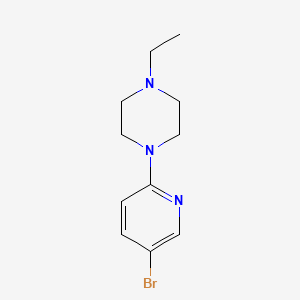

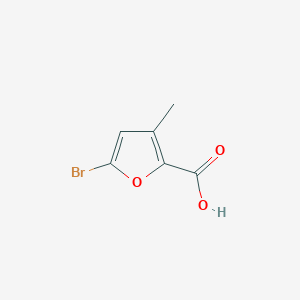

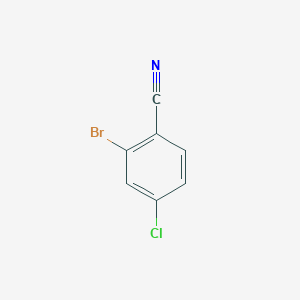

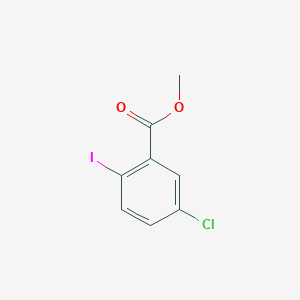

“5-クロロ-2-ヨード安息香酸メチル”は、化学式C8H6ClIO2を持つ化合物です 。その独特の構造と特性から、様々な化学反応で使用されています。 ヨウ素と塩素原子の両方が存在することにより、合成において汎用性の高い試薬となります .

Kibdelone Cの前駆体

この化合物は、2-ヨード安息香酸メチルの微生物的ジヒドロキシル化に用いられ、非ラセミ体ヨードシクロヘキセンカルボン酸エステル中間体を形成します 。 この中間体は、複雑な天然物であるキブデロンCを調製するための前駆体です .

イソキノリン-1-オンの調製

“5-クロロ-2-ヨード安息香酸メチル”は、N-置換-4-メチレン-3,4-ジヒドロ-1(2H)-イソキノリン-1-オンの調製に使用できます 。 これらの化合物は、生物学的活性を持つことから、医薬品化学において重要です .

抗感染剤

“5-クロロ-2-ヨード安息香酸メチル”を含むヨード安息香酸塩は、抗感染剤として使用されます 。 これらの化合物は、特定の細菌や真菌の増殖を阻害することができ、様々な感染症の治療に役立ちます .

避妊剤

ヨード安息香酸塩は、避妊剤としても使用されてきました 。 これらの化合物は、受精過程を阻害することができ、新しい避妊薬の開発のための潜在的な候補となります .

X線造影剤

“5-クロロ-2-ヨード安息香酸メチル”は、診断放射線用のX線造影剤として使用できます 。 化合物中のヨウ素原子はX線を吸収することができ、X線検査中に体内の特定の領域を強調表示することができます .

Safety and Hazards

“Methyl 5-chloro-2-iodobenzoate” is labeled with the GHS07 pictogram, indicating that it can cause harm . The compound may cause respiratory irritation (H302), and it’s recommended to avoid breathing its dust/fumes . Protective measures, such as wearing protective gloves, clothing, and eye/face protection, are advised .

特性

IUPAC Name |

methyl 5-chloro-2-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClIO2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNCNRPALSKTJBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70634639 | |

| Record name | Methyl 5-chloro-2-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

289039-82-3 | |

| Record name | Benzoic acid, 5-chloro-2-iodo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=289039-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-chloro-2-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 5-chloro-2-iodo-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。